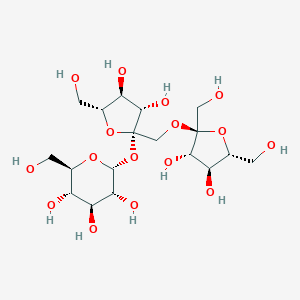
2,5-Dihydroxy-1,4-benzoquinone
Vue d'ensemble
Description
2,5-Dihydroxy-1,4-benzoquinone, also known as 2,5-dihydroxy-para-benzoquinone or anilic acid, is an organic compound with the molecular formula C6H4O4. This compound is formally derived from 1,4-benzoquinone by replacing two hydrogen atoms with hydroxyl groups. It is one of seven dihydroxybenzoquinone isomers and is characterized by its yellow solid form and planar molecular structure . The compound exhibits ferroelectric properties and is a weak acid, capable of losing protons to form various anions .
Applications De Recherche Scientifique
2,5-Dihydroxy-1,4-benzoquinone has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
2,5-Dihydroxy-1,4-benzoquinone (DHBQ) is an organic compound that interacts with various targets. It readily reacts with secondary amines to form 2,5-diamino compounds and with thiols to form the corresponding 2,5-dithioether derivatives . It also acts as a chelating ligand in the formation of metal complexes .
Mode of Action
The mode of action of DHBQ involves two possible mechanisms: ipso-substitution at C-2/C-5 and the sequence of C-3/C-6 addition and C-2/C-5 elimination . The reaction with morpholine is an ipso-substitution, while the reaction with benzenethiol and 1-hexanethiol proceeds according to the addition/elimination mechanism .
Biochemical Pathways
DHBQ affects various biochemical pathways. For instance, it participates in the polymerization of polylactide (PLA) and polystyrene (PS), where it opens the lactide ring, resulting in a carboxylic end group that further facilitates the growth of the PLA chain .
Result of Action
The result of DHBQ’s action depends on its targets and the environment. In the context of polymerization, it facilitates the growth of the PLA chain . In the context of batteries, it exhibits a high discharging capacity, contributing to the battery’s long lifetime and high rate capabilities .
Action Environment
The action of DHBQ is influenced by environmental factors. For instance, its reaction with secondary amines and thiols can proceed according to different mechanisms depending on the acidity of the medium . In the context of batteries, its performance is influenced by the electrolyte used .
Analyse Biochimique
Biochemical Properties
2,5-Dihydroxy-1,4-benzoquinone is known to interact with secondary amines to form 2,5-diamino compounds and with thiols to form the corresponding 2,5-dithioether derivatives . It also acts as a redox-active ligand for coordination polymer syntheses . The compound is a weak acid, and one or both hydroxyls can lose a proton to yield the anions C6H3O4 and C6H2O4 .
Cellular Effects
It is known that the compound exhibits ferroelectric properties , which may influence cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with secondary amines and thiols . The reaction with secondary amines leads to the formation of 2,5-diamino compounds, while the reaction with thiols results in the formation of 2,5-dithioether derivatives .
Temporal Effects in Laboratory Settings
It is known that the compound is a yellow solid with planar molecules .
Metabolic Pathways
It is known that the compound forms a variety of metal complexes, functioning as a binucleating ligand .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,5-Dihydroxy-1,4-benzoquinone can be synthesized through several methods. One common approach involves the Thiele-Winter acetoxylation, where 1,4-benzoquinone derivatives react with acetic anhydride in the presence of an acidic catalyst. The resulting triacetoxy derivatives are hydrolyzed to form hydroxyhydroquinone derivatives, which are then oxidized to yield this compound .
Industrial Production Methods: In industrial settings, this compound can be produced through a one-pot solution method. This involves dissolving this compound in dimethyl sulfoxide (DMSO) and adding sodium methylate. The mixture is stirred for an extended period, resulting in the formation of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dihydroxy-1,4-benzoquinone undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts readily with secondary amines to form 2,5-diamino compounds and with thiols to produce 2,5-dithioether derivatives .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound reacts with nucleophiles, such as secondary amines and thiols, under mild conditions to form substitution products.
Major Products:
Oxidation: Cyclic peroxides and other degradation products.
Reduction: Hydroquinone derivatives.
Substitution: 2,5-diamino and 2,5-dithioether derivatives.
Comparaison Avec Des Composés Similaires
2,5-Dihydroxy-1,4-benzoquinone is unique among its isomers due to its specific substitution pattern and resulting properties. Similar compounds include:
1,4-Benzoquinone: The parent compound from which this compound is derived.
2,6-Dihydroxy-1,4-benzoquinone: Another isomer with hydroxyl groups at different positions.
Tetrahydroxy-1,4-benzoquinone: A compound with four hydroxyl groups, exhibiting different reactivity and properties.
The uniqueness of this compound lies in its specific ferroelectric properties and its ability to form stable metal complexes, which are not as pronounced in its other isomers .
Propriétés
IUPAC Name |
2,5-dihydroxycyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-3-1-4(8)6(10)2-5(3)9/h1-2,7,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSYADJLNBHAKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C=C(C1=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2881-40-5 (di-K salt) | |
| Record name | 2,5-Dihydroxy-1,4-benzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4060658, DTXSID60938739 | |
| Record name | 2,5-Dihydroxy-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dihydroxycyclohexa-3,5-diene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or orange powder; [Alfa Aesar MSDS] | |
| Record name | 2,5-Dihydroxy-1,4-benzoquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19485 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
615-94-1, 1760-52-7 | |
| Record name | 2,5-Dihydroxy-1,4-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dihydroxy-1,4-benzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC144259 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 615-94-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3843 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dihydroxy-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dihydroxycyclohexa-3,5-diene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dihydroxy-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.505 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KG5HVB52Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B104865.png)
